molecular formula C4H10N2S B13498604 2-(Ethylamino)ethanethioamide

2-(Ethylamino)ethanethioamide

Cat. No.: B13498604
M. Wt: 118.20 g/mol
InChI Key: RWJFOHKONJUAEP-UHFFFAOYSA-N
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Description

2-(Ethylamino)ethanethioamide is an organic compound that belongs to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)ethanethioamide typically involves the reaction of ethylamine with ethanethioamide under controlled conditions. One common method is to react ethylamine with an appropriate thioamide precursor in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and advanced catalytic systems can enhance the production efficiency. The choice of catalysts and reaction conditions is crucial to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

2-(Ethylamino)ethanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)ethanethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thioformamide: Methanethioamide, a simpler thioamide with similar chemical properties.

    Thioacetamide: Ethanethioamide, another thioamide with a different alkyl group.

    Benzothioamide: Benzenecarbothioamide, a thioamide with an aromatic ring.

Uniqueness

2-(Ethylamino)ethanethioamide is unique due to its specific ethylamino group, which imparts distinct chemical reactivity and potential biological activity. Compared to other thioamides, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

2-(ethylamino)ethanethioamide

InChI

InChI=1S/C4H10N2S/c1-2-6-3-4(5)7/h6H,2-3H2,1H3,(H2,5,7)

InChI Key

RWJFOHKONJUAEP-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=S)N

Origin of Product

United States

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